molecular formula C12H18O3 B1445463 Ethyl 7-oxospiro[3.5]nonane-6-carboxylate CAS No. 1424995-17-4

Ethyl 7-oxospiro[3.5]nonane-6-carboxylate

Cat. No. B1445463
M. Wt: 210.27 g/mol
InChI Key: IFLIONPIQRLKTJ-UHFFFAOYSA-N
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Description

Ethyl 7-oxospiro[3.5]nonane-6-carboxylate, also known as EOSC, is a cyclic hydroxycarboxylic acid with a molecular formula of C8H14O4. It is a white crystalline solid with a melting point of 166-168°C and a boiling point of 220-221°C. EOSC is a derivative of the naturally occurring cyclic hydroxycarboxylic acid spiro[3.5]nonane-6-carboxylic acid and is used in various scientific research applications. This introduction provides an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of EOSC.

Scientific Research Applications

Efficient Synthesis and Model Studies

Research has shown efficient synthesis routes for compounds structurally similar to Ethyl 7-oxospiro[3.5]nonane-6-carboxylate, serving as models for synthesizing complex molecules. For example, studies have demonstrated the synthesis of 2-oxaspiro[3.5]nonane and related compounds as models for anisatin, highlighting the utility of these spiro compounds in synthesizing bioactive molecules (Kato, Kitahara, & Yoshikoshi, 1985).

Synthetic Equivalents and Enolate Ions

Research on enolate ions has utilized compounds similar to Ethyl 7-oxospiro[3.5]nonane-6-carboxylate as synthetic equivalents of 1,3-dianions. This work showcases the adaptability of such spiro compounds in complex organic syntheses, providing pathways to diverse chemical structures (Saalfrank & Hanek, 1988).

Structural and Reactivity Studies

Studies have also focused on the structural elucidation and reactivity of spiro compounds. For instance, the synthesis and structure of diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate and its derivatives have been reported, providing insights into the chemical behavior and potential applications of these molecules in further synthetic transformations (Kuroyan et al., 1991).

Antimicrobial Activity

Further research includes the synthesis and evaluation of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates for antimicrobial activities. These studies highlight the potential biomedical applications of spiro compounds, exploring their efficacy as antibacterial and antifungal agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).

properties

IUPAC Name

ethyl 7-oxospiro[3.5]nonane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-15-11(14)9-8-12(5-3-6-12)7-4-10(9)13/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLIONPIQRLKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCC2)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxospiro[3.5]nonane-6-carboxylate

Synthesis routes and methods

Procedure details

20.6 mmol of 3-[1-(ethoxycarbonylethyl)cyclobutyl]propionic acid ethyl ester in solution in tetrahydrofuran are added at 0° C. to 22.7 mmol of 95% sodium hydride in suspension in 15 ml of tetrahydrofuran. The reaction mixture is refluxed for 4 hours and then 49 ml of acetic acid are added. The tetrahydrofuran is evaporated off and the residue obtained is extracted with ethyl acetate. The combined organic phases are washed, filtered, dried and evaporated to yield an oil, which is subjected to chromatography on silica (eluant: dichloromethane/ethyl acetate 95/5) to yield the expected product.
Name
3-[1-(ethoxycarbonylethyl)cyclobutyl]propionic acid ethyl ester
Quantity
20.6 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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